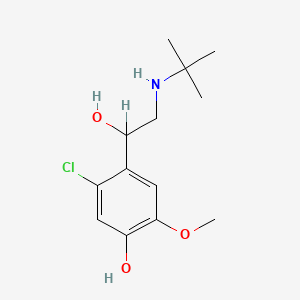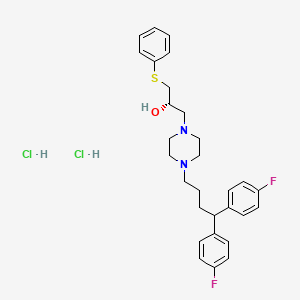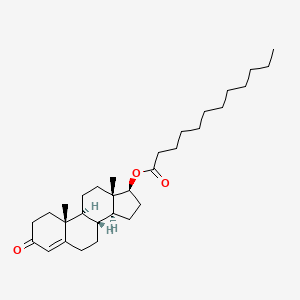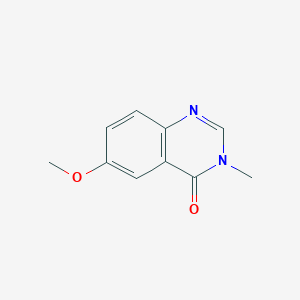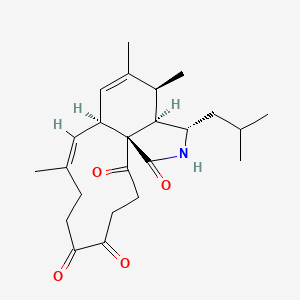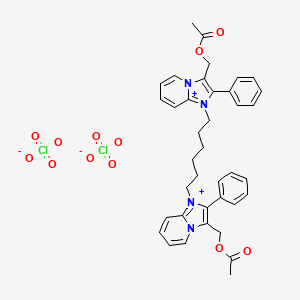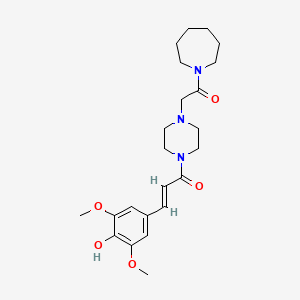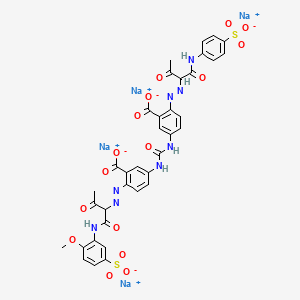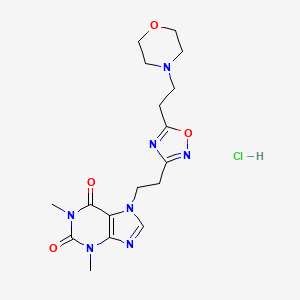
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane is a complex organic compound that combines a morpholine ring with a theophylline moiety through a dioxolane linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane typically involves a multi-step process. One common method starts with the preparation of the theophylline derivative, which is then reacted with a morpholine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.
Morpholine: A versatile chemical used in various industrial applications, including as a corrosion inhibitor and a solvent.
Uniqueness
2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane is unique due to its combined structural features of both theophylline and morpholine, which may impart distinct biological activities not observed in the individual components. This combination allows for potential dual-action mechanisms, making it a valuable compound for further research and development .
Propiedades
Número CAS |
88338-06-1 |
|---|---|
Fórmula molecular |
C17H24ClN7O4 |
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[2-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]ethyl]purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H23N7O4.ClH/c1-21-15-14(16(25)22(2)17(21)26)24(11-18-15)6-3-12-19-13(28-20-12)4-5-23-7-9-27-10-8-23;/h11H,3-10H2,1-2H3;1H |
Clave InChI |
JBYVUTJWMYAGID-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=NOC(=N3)CCN4CCOCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


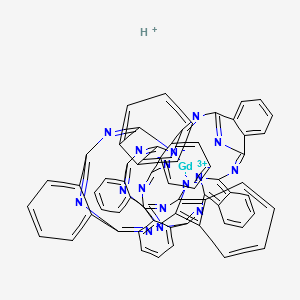
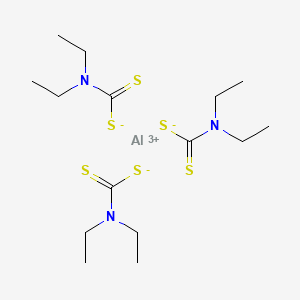
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
